molecular formula C18H21ClN4O B12265917 N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12265917
M. Wt: 344.8 g/mol
InChI Key: YVDGKULQZVPDIX-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

Molecular Formula

C18H21ClN4O

Molecular Weight

344.8 g/mol

IUPAC Name

(2-chlorophenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H21ClN4O/c1-13-10-20-18(21-11-13)22(2)14-6-5-9-23(12-14)17(24)15-7-3-4-8-16(15)19/h3-4,7-8,10-11,14H,5-6,9,12H2,1-2H3

InChI Key

YVDGKULQZVPDIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves several steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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